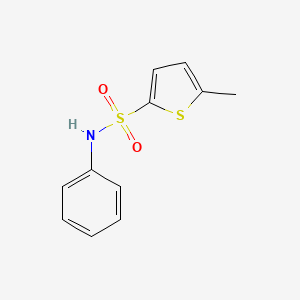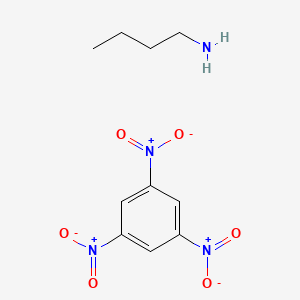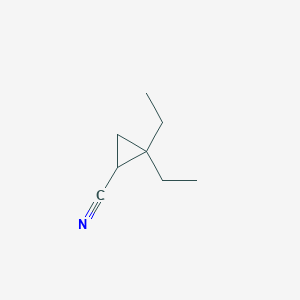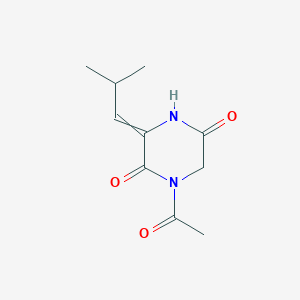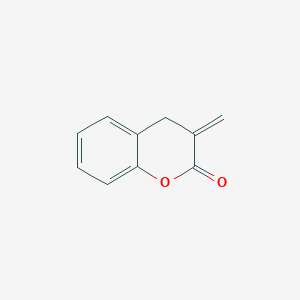![molecular formula C9H12O2S2 B14628790 ({[(Methanesulfonyl)methyl]sulfanyl}methyl)benzene CAS No. 56620-05-4](/img/structure/B14628790.png)
({[(Methanesulfonyl)methyl]sulfanyl}methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({[(Methanesulfonyl)methyl]sulfanyl}methyl)benzene: is an organic compound that features a benzene ring substituted with a methanesulfonyl group and a sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ({[(Methanesulfonyl)methyl]sulfanyl}methyl)benzene can be achieved through various methods. One common approach involves the reaction of benzyl mercaptan with methanesulfonyl chloride under basic conditions. The reaction typically proceeds as follows:
Reactants: Benzyl mercaptan and methanesulfonyl chloride.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The benzyl mercaptan is dissolved in an appropriate solvent, and methanesulfonyl chloride is added dropwise while maintaining the reaction mixture at a low temperature. The reaction is then allowed to proceed at room temperature for several hours.
Product Isolation: The product is isolated by extraction and purification techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: ({[(Methanesulfonyl)methyl]sulfanyl}methyl)benzene can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: ({[(Methanesulfonyl)methyl]sulfanyl}methyl)benzene can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, facilitating the study of biological processes and the development of bioconjugates for therapeutic applications.
Medicine:
Drug Development: The unique chemical properties of this compound make it a potential candidate for drug development, particularly in targeting specific molecular pathways.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of ({[(Methanesulfonyl)methyl]sulfanyl}methyl)benzene involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include nucleophilic substitution, oxidation-reduction, and other organic reactions.
Comparación Con Compuestos Similares
Benzene, 1-methyl-4-(methylsulfonyl)-: This compound has a similar structure but lacks the sulfanyl group.
Methyl p-tolyl sulfone: Another related compound with a sulfone group instead of the sulfanyl group.
Uniqueness:
({[(Methanesulfonyl)methyl]sulfanyl}methyl)benzene:
Propiedades
Número CAS |
56620-05-4 |
|---|---|
Fórmula molecular |
C9H12O2S2 |
Peso molecular |
216.3 g/mol |
Nombre IUPAC |
methylsulfonylmethylsulfanylmethylbenzene |
InChI |
InChI=1S/C9H12O2S2/c1-13(10,11)8-12-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Clave InChI |
LLGLQSNGWVIPKW-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CSCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14628708.png)
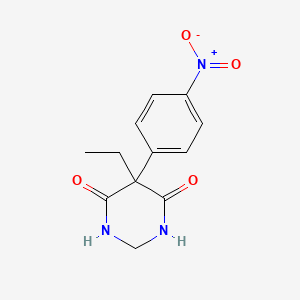
![Diethyl [(hydroxyimino)(phenyl)methyl]phosphonate](/img/structure/B14628725.png)

![N-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14628739.png)
